molecular formula C12H11NO B3215220 2-Hydroxy-4-(3-methylphenyl)pyridine CAS No. 1159820-64-0

2-Hydroxy-4-(3-methylphenyl)pyridine

Cat. No.: B3215220
CAS No.: 1159820-64-0
M. Wt: 185.22 g/mol
InChI Key: DYBUAFHVUBRBSM-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(3-methylphenyl)pyridine is a pyridine-based chemical compound offered for research and development purposes. Pyridine scaffolds are privileged structures in medicinal chemistry, found in numerous commercially available drugs and known for their diverse pharmacological potential, including anticonvulsant and antidepressant actions . These compounds often exert their effects by targeting key central nervous system receptors and ion channels, such as enhancing GABAergic inhibition or acting as NMDA receptor antagonists . The specific molecular formula, weight, and full spectrum of biological activity for this compound are subjects for ongoing investigation. Researchers value this compound as a building block for synthesizing novel analogs or as a candidate for screening in various therapeutic areas. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals in accordance with their institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-9-3-2-4-10(7-9)11-5-6-13-12(14)8-11/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBUAFHVUBRBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671753
Record name 4-(3-Methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159820-64-0
Record name 4-(3-Methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Hydroxy 4 3 Methylphenyl Pyridine and Its Precursors

Retrosynthetic Analysis of 2-Hydroxy-4-(3-methylphenyl)pyridine

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. youtube.comyoutube.comyoutube.com For this compound, which exists in tautomeric equilibrium with 4-(3-methylphenyl)-2(1H)-pyridone, several disconnection approaches can be envisioned.

A primary disconnection strategy involves breaking the C-C and C-N bonds of the pyridone ring. This leads to two main retrosynthetic pathways:

Cyclocondensation Approach: This common strategy involves disconnecting the pyridine (B92270) ring to reveal acyclic precursors. A key disconnection can be made across the C2-N1 and C4-C5 bonds, suggesting a condensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and an enamine or ammonia (B1221849). For the target molecule, this would involve a precursor containing the 3-methylphenyl group. youtube.comacs.orglibretexts.org A further disconnection of the 1,5-dicarbonyl intermediate, which can be formed from a Michael-type addition, simplifies the starting materials to a ketone and an α,β-unsaturated carbonyl compound. youtube.com

Pre-formed Pyridine Ring Approach: An alternative strategy involves the functionalization of a pre-existing pyridine ring. A key disconnection is the C4-aryl bond, suggesting a cross-coupling reaction, such as the Suzuki-Miyaura coupling, as a viable synthetic step. nih.gov This approach would start with a 4-halo-2-hydroxypyridine derivative and couple it with a (3-methylphenyl)boronic acid. Another possibility is the regioselective functionalization of a 2-hydroxypyridine (B17775) at the C4 position. acs.org

These retrosynthetic strategies provide a logical framework for exploring various synthetic routes to this compound, which will be discussed in the following sections.

Classical and Modern Approaches to 2-Hydroxypyridine Synthesis Relevant to this compound

The synthesis of the 2-hydroxypyridine core is central to obtaining the target molecule. Both classical and modern methods offer pathways to this important heterocyclic scaffold.

Modified Chichibabin Reaction Pathways for Pyridine Ring Formation

The classical Chichibabin reaction involves the amination of pyridine with sodium amide to produce 2-aminopyridine (B139424). myttex.netwikipedia.org While not a direct route to 2-hydroxypyridines, the resulting 2-aminopyridine is a versatile intermediate. myttex.net It can be converted to the corresponding 2-hydroxypyridine via a diazotization reaction followed by hydrolysis. myttex.net

For the synthesis of 4-substituted pyridines, the Chichibabin pyridine synthesis offers a more direct approach. This reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.org To synthesize a 4-aryl substituted pyridine, a potential pathway could involve the condensation of an appropriate aryl-substituted α,β-unsaturated ketone with an enamine or ammonia. While this method is powerful, controlling the regioselectivity to obtain the desired 4-substituted isomer can be challenging, often leading to mixtures of products. wikipedia.org

Recent modifications to the Chichibabin amination have focused on improving reaction conditions and expanding the substrate scope. For instance, the use of a NaH-iodide composite has been shown to mediate the amination under milder conditions. ntu.edu.sg

Cyclocondensation Reactions Utilizing Relevant Precursors

Cyclocondensation reactions are among the most powerful and widely used methods for the synthesis of pyridone rings. These reactions typically involve the condensation of a 1,5-dicarbonyl compound or its equivalent with ammonia or an amine.

A common approach involves the reaction of a β-ketoester with an enamine. For the synthesis of 4-(3-methylphenyl)-2-pyridone, this would entail the reaction of an enamine derived from a simple ketone with a β-ketoester bearing the 3-methylphenyl group. The initial adduct would then undergo cyclization to form the pyridone ring. acs.orglibretexts.org

Another variation is the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia. youtube.com To obtain the desired 4-(3-methylphenyl) substitution, 3-methylbenzaldehyde (B113406) would be a key starting material. The initial dihydropyridine (B1217469) product can then be oxidized to the corresponding pyridine.

Modern advancements in this area focus on one-pot, multicomponent reactions to improve efficiency. For instance, an efficient one-pot synthesis of polysubstituted dihydropyridones has been reported using cyanoacetamide, aryl aldehydes, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297) with pyridine as a catalyst. nih.gov

PrecursorsReaction TypeConditionsProductYield (%)Reference
Cyanoacetamide, Aryl Aldehydes, Ethyl Acetoacetate, Ammonium AcetateMulticomponent ReactionPyridine, Ethanol (B145695), RefluxPolysubstituted Dihydropyridones54-68 nih.gov
β-Ketoester, Aldehyde, AmmoniaHantzsch SynthesisVariousDihydropyridinesVaries youtube.com
Enamine, β-KetoesterCyclocondensationVariousPyridonesVaries acs.org

Regioselective Functionalization Strategies for Pre-formed Pyridine Rings

Introducing substituents onto a pre-formed pyridine ring with high regioselectivity is a key challenge in pyridine chemistry. For the synthesis of this compound, the regioselective introduction of the 3-methylphenyl group at the C4 position of a 2-hydroxypyridine scaffold is a crucial step.

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as a powerful tool for the C-C bond formation. This reaction typically involves the coupling of a halo-pyridine with an organoboron reagent in the presence of a palladium catalyst. To synthesize the target molecule, a 4-halo-2-hydroxypyridine (or a protected derivative) could be coupled with (3-methylphenyl)boronic acid. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity. nih.govmdpi.com

Direct C-H arylation has also been explored as an atom-economical alternative to cross-coupling reactions. Iron-catalyzed regioselective direct arylation at the C-3 position of N-alkyl-2-pyridones has been reported. nih.gov More recently, rhodium-catalyzed C4-selective C-H alkenylation of 3-carboxy-2-pyridones has been developed, where the carboxylic group acts as a traceless directing group. acs.org While not a direct arylation, this method highlights the potential for developing C4-selective functionalization strategies.

Development and Optimization of Specific Synthetic Routes to this compound

The development of a specific and optimized synthetic route for this compound would likely involve a combination of the strategies discussed above. A plausible and efficient route would be a convergent synthesis that builds the molecule from readily available starting materials.

Exploration of Catalyst Systems for Enhanced Yield and Selectivity

The choice of catalyst is paramount in achieving high yield and selectivity in the synthesis of this compound, particularly in cross-coupling and C-H functionalization reactions.

In the context of Suzuki-Miyaura coupling for the synthesis of 4-aryl-2-pyridones, various palladium catalysts have been investigated. Catalyst systems composed of Pd(OAc)2 or Pd2(dba)3 with phosphine (B1218219) ligands such as PPh3, PCy3, or more specialized N-heterocyclic carbene (NHC) ligands have been employed. nih.gov The optimization of the catalyst system often involves screening different ligands and bases to minimize side reactions and maximize the yield of the desired product. For instance, in the Suzuki coupling of 2,4-dichloropyrimidines, microwave-assisted synthesis with a low loading of tetrakis(triphenylphosphine)palladium(0) has been shown to be highly efficient. mdpi.com

For direct C-H arylation reactions, catalysts based on more earth-abundant and less expensive metals like iron and rhodium are gaining prominence. An iron-catalyzed regioselective C-3 arylation of N-alkyl-2-pyridones has been demonstrated. nih.gov For C-4 selective functionalization, rhodium catalysts have shown promise in directing reactions to this specific position. acs.org

The development of catalyst systems for the amination of pyrones to pyridones is also an active area of research. While this transformation is often carried out thermally, catalytic methods could offer milder reaction conditions and improved functional group tolerance.

Reaction TypeCatalyst SystemKey FeaturesReference
Suzuki-Miyaura CouplingPd(PPh3)4Microwave-assisted, low catalyst loading for dichloropyrimidines mdpi.com
Suzuki-Miyaura CouplingPd/IPrLigand-controlled C4-selectivity in dichloropyridines nih.gov
Direct C-H ArylationIron-based catalystRegioselective C-3 arylation of N-alkyl-2-pyridones nih.gov
C-H AlkenylationRhodium-based catalystC4-selective functionalization with a traceless directing group acs.org

Reaction Condition Optimization: Temperature, Solvent Effects, and Pressure Considerations

The synthesis of 4-aryl-2-hydroxypyridines, such as this compound, is highly sensitive to reaction conditions. Optimization of parameters including temperature, solvent, and pressure is critical for maximizing yield and purity.

Temperature: The reaction temperature is a crucial factor. For instance, in multicomponent reactions for the synthesis of related polysubstituted pyridones, temperatures can range from ambient to elevated. The Kröhnke pyridine synthesis, a classical method for preparing substituted pyridines, is often conducted in solvents like methanol (B129727) or glacial acetic acid, with temperatures typically controlled to optimize the rate of the initial Michael addition and the subsequent cyclization and aromatization steps. wikipedia.orgdrugfuture.com For the synthesis of 4-hydroxypyridines from pyranones, heating at 100 °C has been shown to be effective. google.com In other preparations, such as the hydrolysis of 2-chloropyridine (B119429) derivatives, reactions are often run at reflux temperatures to drive the reaction to completion. google.com The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of side products that can arise from decomposition or undesired parallel reactions at higher temperatures.

Pressure Considerations: Most syntheses of 2-hydroxypyridine derivatives are conducted at atmospheric pressure. google.com However, in specific cases, elevated pressure can be utilized to increase reaction rates, particularly for reactions in the gaseous phase or when using volatile reactants. For reactions conducted in sealed vessels at elevated temperatures, the autogenous pressure of the solvent can influence the reaction kinetics. While high-pressure conditions are not standard for the synthesis of this particular class of compounds, they can be a valuable tool for optimization, potentially allowing for lower reaction temperatures or shorter reaction times.

Purification and Isolation Methodologies for High Purity this compound

Achieving high purity of the final compound is essential for its subsequent applications. The purification strategy for this compound typically involves a combination of techniques to remove unreacted starting materials, catalysts, and byproducts.

Crystallization: Recrystallization is a primary method for purifying solid products. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but show limited solubility at lower temperatures, allowing for the formation of pure crystals upon cooling. For analogous 4-aryl-2-pyridones, purification often involves dissolving the crude product in a suitable solvent like dichloromethane (B109758) (DCM) or ethyl acetate (EtOAc) and then purifying via flash chromatography, with the final pure product being isolated as a crystalline solid. nih.gov In other procedures, the crude product is precipitated from the reaction mixture by adding water, collected by filtration, and then recrystallized from a solvent such as toluene.

Chromatography: Column chromatography is extensively used for the purification of 2-pyridone derivatives, especially when simple crystallization does not yield a product of sufficient purity. Silica (B1680970) gel is the most common stationary phase. The mobile phase, or eluent, is a carefully selected solvent or mixture of solvents that allows for the separation of the desired product from impurities. A common eluent system for compounds of similar polarity is a mixture of hexanes and ethyl acetate, with the ratio adjusted to achieve optimal separation. nih.gov After chromatography, the fractions containing the pure product are combined and the solvent is removed under reduced pressure.

Filtration and Washing: Following precipitation or crystallization, the solid product is typically collected by suction filtration. The collected solid, known as the filter cake, is then washed with a cold solvent in which the product is sparingly soluble. This step is effective at removing residual soluble impurities. For example, a common procedure involves filtering the product, washing it with cold water until neutral, and then drying it under reduced pressure. nih.gov

The table below summarizes common purification techniques used for analogous compounds.

Purification MethodDetailsCommon Solvents/Reagents
Recrystallization The crude solid is dissolved in a hot solvent and allowed to cool, leading to the formation of pure crystals.Water, Toluene, Methanol, Ethanol
Column Chromatography The product is separated from impurities on a stationary phase (e.g., silica gel) using a liquid mobile phase.Ethyl Acetate/Hexanes mixtures, Dichloromethane
Acid-Base Extraction The product is dissolved in a solvent and washed with an acidic or basic solution to remove impurities of opposite character.Chloroform, Sodium Carbonate solution
Filtration and Washing The solid product is collected and washed with a solvent in which impurities are soluble but the product is not.Water, Ether, Methanol

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is of growing importance, aiming to reduce the environmental impact of chemical manufacturing.

Solvent-Free Syntheses and Alternative Solvents

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. In the context of pyridone synthesis, several strategies have been developed.

Solvent-Free Synthesis: One approach involves conducting reactions under solvent-free conditions, often with thermal or microwave activation. For example, the synthesis of certain 3,4-dihydro-2-pyridone derivatives has been achieved with high yields under solvent-free conditions using a solid-supported acid catalyst. semanticscholar.org This method offers advantages such as shorter reaction times, easier product isolation, and the elimination of solvent waste.

Alternative Solvents: When a solvent is necessary, the use of environmentally benign alternatives is preferred. Water is an ideal green solvent due to its non-toxicity, availability, and safety. The Hantzsch pyridine synthesis, a related method, has been adapted to run in aqueous media. youtube.com Similarly, multicomponent syntheses of dihydropyridones have shown significant yield improvements when water is used as the solvent instead of ethanol. semanticscholar.org Alcohols like ethanol and methanol, which can be derived from renewable resources, are also considered greener alternatives to chlorinated solvents or aprotic polar solvents like DMF. The Kröhnke synthesis can be effectively carried out in methanol. wikipedia.org

The table below compares conventional and green solvents used in analogous pyridine syntheses.

Solvent TypeExamplesRationale for UseGreen Chemistry Consideration
Conventional Glacial Acetic Acid, Dichloromethane (DCM), N,N-Dimethylformamide (DMF)Good solubility for reactants, established reaction media.Often toxic, derived from petrochemicals, difficult to recycle.
Alternative/Green Water, Ethanol, Methanol, Solvent-FreeLow toxicity, renewable sources (for alcohols), reduced waste.Aligns with green chemistry principles, improves process safety.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of how efficiently atoms from the reactants are incorporated into the final product. wikipedia.org Reactions with high atom economy are inherently greener as they generate less waste.

Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy. The Kröhnke pyridine synthesis, which can be considered a multicomponent reaction, combines an α-pyridinium methyl ketone salt, an α,β-unsaturated carbonyl compound, and a nitrogen source (like ammonium acetate) in a single pot to form the pyridine ring. wikipedia.org In this process, a significant portion of the atoms from the reactants is incorporated into the final pyridine product, with water being a major byproduct. Addition and cycloaddition reactions are ideal in terms of atom economy, theoretically achieving 100%. While many named reactions for pyridine synthesis are condensation reactions that lose small molecules like water, they can still be designed to be highly efficient.

The theoretical atom economy for a reaction can be calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Sustainable Catalytic Approaches

Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction efficiency, enable reactions under milder conditions, and can often be recycled and reused.

Metal-Free Catalysis: The use of organocatalysts or metal-free conditions is a growing area of interest. For example, L-proline, a simple amino acid, has been used to catalyze the multicomponent synthesis of related quinoline (B57606) systems. researchgate.net Some syntheses of 2-pyridones can proceed without any catalyst, relying on thermal activation. researchgate.net

Heterogeneous and Recyclable Catalysts: The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a key goal. For related syntheses, catalysts like bismuth chloride (BiCl₃) have been used under microwave irradiation, with the catalyst being recoverable by filtration. nih.gov Solid-supported acid catalysts, such as silica-supported sulfuric acid (SiO₂-Pr-SO₃H), have also been employed effectively in solvent-free syntheses of pyridones. semanticscholar.org

Earth-Abundant Metal Catalysts: While precious metal catalysts (e.g., palladium, rhodium) are highly effective, there is a shift towards using catalysts based on more abundant and less toxic metals like copper or iron. Copper-catalyzed N-arylation reactions are a common method for preparing N-aryl-2-pyridones. nih.gov Iron-based metal-organic frameworks have also been developed for catalytic applications in related organic transformations. organic-chemistry.org These approaches reduce reliance on expensive and rare metals, contributing to a more sustainable chemical industry.

Spectroscopic and Structural Elucidation Studies of 2 Hydroxy 4 3 Methylphenyl Pyridine Beyond Basic Characterization

Vibrational Spectroscopy (IR, Raman) for Elucidating Tautomeric Forms and Hydrogen Bonding

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for investigating the structural nuances of the 2-hydroxypyridine (B17775)/2-pyridone system. nih.gov These methods allow for the direct observation of vibrational modes associated with specific functional groups, providing clear evidence for the dominant tautomeric form and the nature of intermolecular interactions.

The keto and enol tautomers of 2-Hydroxy-4-(3-methylphenyl)pyridine possess distinct vibrational fingerprints. The most diagnostic bands are those associated with the O-H, N-H, and C=O groups. elsevierpure.commdpi.com

Enol Form (this compound): This tautomer is characterized by a prominent O-H stretching vibration, typically observed in the range of 3400-3600 cm⁻¹. It would also display C=N and C=C stretching vibrations characteristic of the aromatic pyridine (B92270) ring.

Keto Form (4-(3-methylphenyl)-2-pyridone): The presence of this tautomer is unequivocally confirmed by a strong absorption band corresponding to the C=O stretching vibration, usually found between 1650 and 1690 cm⁻¹. Simultaneously, a band for the N-H stretching vibration appears, often broadened and shifted to lower frequencies (around 3000-3400 cm⁻¹) if involved in hydrogen bonding. ifpan.edu.pl

The analysis of IR and Raman spectra, supported by Density Functional Theory (DFT) calculations, allows for a quantitative assignment of these normal modes. elsevierpure.com For instance, studies on similar molecules like 2-hydroxy-5-nitropyridine (B147068) show that calculated vibrational frequencies for the keto tautomer align more closely with experimental spectra in the solid phase, confirming its predominance. elsevierpure.com

Table 1: Expected Diagnostic Vibrational Modes for Tautomeric Forms

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) - Keto Form Expected Wavenumber (cm⁻¹) - Enol Form
N-H Stretch -NH 3000 - 3400 (broad) -
O-H Stretch -OH - 3400 - 3600 (sharp/broad)
C=O Stretch C=O 1650 - 1690 (strong) -

This is an interactive table. Click on the headers to sort.

In the solid state and in concentrated solutions, 2-pyridones typically form cyclic, centrosymmetric dimers via strong N-H···O=C hydrogen bonds. nih.govresearchgate.net This intermolecular interaction introduces significant and characteristic changes in the vibrational spectra:

The N-H stretching band becomes very broad and shifts to a lower frequency compared to the monomeric form.

The C=O stretching frequency is also lowered (red-shifted) due to the weakening of the carbonyl bond upon hydrogen bond formation.

Temperature-dependent and concentration-dependent IR studies can be used to probe these networks. nih.gov In non-polar solvents, an equilibrium between the hydrogen-bonded dimer and the monomer can be observed. Two-dimensional IR correlation spectroscopy can further help to distinguish between different species in solution, such as cyclic dimers, chain-like aggregates, and solute-solvent complexes. nih.gov The formation of these hydrogen-bonded dimers is a key factor stabilizing the pyridone tautomer. chemtube3d.comnih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is indispensable for the complete structural elucidation of this compound in solution and in the solid state. elsevierpure.comnih.gov While 1D ¹H and ¹³C NMR provide initial characterization, advanced techniques are required to resolve ambiguities and study dynamic processes.

A suite of 2D NMR experiments is necessary to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule. youtube.comepfl.ch

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment reveals proton-proton couplings. sdsu.edu For this compound, it would show correlations between adjacent protons on the pyridine and phenyl rings, for example, between H5 and H6 of the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (¹JCH). epfl.chsdsu.edu It is crucial for assigning the protonated carbons in both the pyridine and phenyl rings, as well as the methyl group.

Table 2: Expected Key 2D NMR Correlations for 4-(3-methylphenyl)-2-pyridone Tautomer

Proton (¹H) COSY Correlations (¹H) HSQC Correlations (¹³C) HMBC Correlations (¹³C)
H3 H5 C3 C2, C4, C5
H5 H3, H6 C5 C3, C4, C6
H6 H5 C6 C2, C4, C5
H2' H4', H6' C2' C4', C6', C1', C4

This is an interactive table. Explore the expected correlations.

When both tautomers coexist in solution, Dynamic NMR (DNMR) spectroscopy can be employed to study the kinetics of the tautomeric exchange. nih.gov This typically involves recording ¹H NMR spectra at various temperatures.

At low temperatures, where the exchange between the keto and enol forms is slow on the NMR timescale, separate signals for each tautomer would be observed. As the temperature is increased, the rate of exchange increases, causing these signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at higher temperatures. nih.gov By analyzing the line shapes of the exchanging signals and determining the coalescence temperature, it is possible to calculate the activation energy (Ea) and the rate constant (k) for the tautomeric interconversion process. nih.gov

Solid-State NMR (ssNMR) is a vital technique for characterizing materials in the solid phase, where diffraction methods may be challenging. researchgate.net It is particularly useful for studying polymorphism—the existence of multiple crystalline forms—and understanding the supramolecular assembly, such as hydrogen-bonding networks. researchgate.netbruker.com

Different polymorphs of this compound would have distinct arrangements of molecules in the crystal lattice. These differences in intermolecular packing lead to different local electronic environments for the nuclei. As a result, each polymorph will produce a unique ¹³C ssNMR spectrum with distinct chemical shifts for the carbon atoms. researchgate.net This allows for the unambiguous identification and quantification of different polymorphic forms in a solid sample. Furthermore, ssNMR can confirm the dominant tautomer in the solid state and provide insights into the geometry of hydrogen-bonded structures, complementing data from vibrational spectroscopy. researchgate.net

Mass Spectrometry (MS) for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. For this compound, which exists in tautomeric equilibrium with 4-(3-methylphenyl)pyridin-2(1H)-one, mass spectral analysis provides key information about its stability and fragmentation pathways under electron impact.

High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule from its accurate mass measurement. nih.gov For this compound (C₁₂H₁₁NO), the expected exact mass can be calculated with high precision. This technique allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

Table 1: Theoretical High-Resolution Mass Data for this compound

Ion Species Molecular Formula Calculated Exact Mass (Da)
[M]⁺C₁₂H₁₁NO185.08406
[M+H]⁺C₁₂H₁₂NO186.09189
[M+Na]⁺C₁₂H₁₁NNaO208.07381

This table presents theoretically calculated exact masses for different ionic species of this compound. These values serve as a reference for experimental determination via HRMS.

The high accuracy of HRMS, typically within a few parts per million (ppm), provides a high degree of confidence in the assigned elemental formula, which is a fundamental step in structural elucidation. nih.gov

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the molecular ion, providing detailed structural information. The fragmentation of 4-aryl-2-pyridones is influenced by the substituents on both the pyridine and the aryl rings. nih.govrsc.org Based on studies of similar compounds, the fragmentation of the 4-(3-methylphenyl)pyridin-2(1H)-one tautomer is expected to follow characteristic pathways.

A primary fragmentation event often involves the cleavage of the bond between the pyridine ring and the 3-methylphenyl group. libretexts.org Another significant fragmentation pathway for 2-pyridones involves the loss of carbon monoxide (CO), followed by further fragmentation of the resulting ion. The presence of the methyl group on the phenyl ring can also lead to specific fragmentations, such as the loss of a methyl radical or the formation of a tropylium (B1234903) ion.

Table 2: Plausible Mass Spectrometry Fragmentation Data for 4-(3-methylphenyl)pyridin-2(1H)-one

m/z Proposed Fragment Ion Proposed Fragmentation Pathway
185[C₁₂H₁₁NO]⁺Molecular Ion (M⁺)
184[C₁₂H₁₀NO]⁺Loss of H radical
157[C₁₁H₉N]⁺Loss of CO from [M-H]⁺
156[C₁₁H₈N]⁺Loss of CHO from M⁺
91[C₇H₇]⁺Tropylium ion from cleavage of the C-C bond
77[C₆H₅]⁺Phenyl cation from cleavage and rearrangement

This table outlines the expected major fragment ions and their proposed origins in the mass spectrum of 4-(3-methylphenyl)pyridin-2(1H)-one, based on established fragmentation patterns for related compounds. nih.govmiamioh.edulibretexts.org

X-ray Crystallography of this compound

The crystal structure of this compound is expected to exist predominantly in the 4-(3-methylphenyl)pyridin-2(1H)-one tautomeric form in the solid state, as is common for 2-hydroxypyridines. acs.org The pyridone ring would exhibit partial aromatic character. The bond lengths within the pyridone ring are anticipated to be intermediate between typical single and double bonds. mdpi.com

Table 3: Predicted Bond Lengths and Angles for 4-(3-methylphenyl)pyridin-2(1H)-one

Parameter Atom Pair/Triplet Predicted Value
Bond LengthC=O~1.24 Å
Bond LengthN-C(O)~1.38 Å
Bond LengthN-C(6)~1.36 Å
Bond LengthC(4)-C(aryl)~1.48 Å
Bond AngleC(3)-C(4)-C(5)~118°
Bond AngleC(2)-N-C(6)~122°
Dihedral AnglePyridone Ring / Phenyl Ring~30-50°

This table presents predicted geometric parameters for 4-(3-methylphenyl)pyridin-2(1H)-one based on data from analogous crystal structures. The dihedral angle indicates a non-coplanar arrangement between the two rings. mdpi.comiucr.org

The crystal packing of 4-(3-methylphenyl)pyridin-2(1H)-one is expected to be dominated by strong intermolecular hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen (C=O) of another, forming centrosymmetric dimers with an R²₂(8) graph set motif. researchgate.netacs.org This is a very common and robust supramolecular synthon in 2-pyridone structures. ias.ac.in

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, including pyridone derivatives. acs.org Different polymorphs can arise from variations in hydrogen bonding patterns, π–π stacking arrangements, or molecular conformation, leading to different physicochemical properties. While no specific polymorphs of this compound have been reported, its structural features suggest that polymorphism is a distinct possibility.

Co-crystallization, the formation of a crystalline solid containing two or more different molecular components in a stoichiometric ratio, is a widely used strategy in crystal engineering. nih.gov The 2-pyridone moiety, with its strong hydrogen bonding donor and acceptor sites, is an excellent candidate for forming co-crystals with other molecules, such as carboxylic acids or other hydrogen bond donors/acceptors. Such studies could lead to new solid forms with modified properties.

Theoretical and Computational Chemistry of 2 Hydroxy 4 3 Methylphenyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are essential for determining the most stable three-dimensional arrangement of atoms in a molecule (its geometry) and the distribution of electrons (its electronic structure). rowansci.com These calculations form the basis for predicting a wide range of chemical and physical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. mdpi.com It is favored for its balance of accuracy and computational cost, making it suitable for studying relatively large molecules. nih.gov DFT studies on pyridine (B92270) derivatives typically focus on optimizing the molecular geometry to find the lowest energy conformation. nih.gov

These calculations yield important ground-state properties such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate electronic properties including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. mdpi.comnih.gov These parameters are crucial for understanding the molecule's reactivity, polarity, and intermolecular interactions. For instance, the energies of HOMO and LUMO are used to estimate the chemical hardness, softness, and global electrophilicity index, which are descriptors of chemical reactivity. mdpi.com

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), aim to solve the electronic Schrödinger equation and can provide highly accurate results. wikipedia.orgnih.govarxiv.org

While computationally more demanding than DFT, ab initio methods are often employed to obtain benchmark energies and properties, or when high accuracy is paramount. arxiv.orgrsc.org For systems like substituted pyridines, these methods can be used to refine the geometries obtained from DFT calculations and to compute more precise electronic energies, which is particularly important when studying subtle energetic differences, such as those between tautomers. nih.govrsc.org

Tautomerism of 2-Hydroxy-4-(3-methylphenyl)pyridine: Energetics and Interconversion Barriers

This compound is expected to exhibit keto-enol tautomerism, a phenomenon common to hydroxypyridines. wuxibiology.comnih.gov This involves the migration of a proton, resulting in two or more interconvertible isomers with different structures and properties. The compound can exist in the enol form (2-hydroxy) or the keto form (1H-pyridin-2-one). Computational chemistry is a powerful tool for investigating the energetics of this equilibrium.

Computational methods are used to determine the relative stability of the keto and enol tautomers by calculating their total electronic energies. For the parent compound, 2-hydroxypyridine (B17775), the equilibrium between the hydroxy and pyridone forms is well-studied. wuxibiology.com In the gas phase, the enol form is generally more stable, but in polar solvents, the equilibrium often shifts to favor the more polar keto (pyridone) form. wuxibiology.comorientjchem.org DFT and ab initio calculations can quantify this energy difference (ΔE) and the corresponding Gibbs free energy difference (ΔG), which determines the equilibrium constant (Keq). The stability can be influenced by intramolecular hydrogen bonding and resonance effects. libretexts.orgias.ac.in For substituted pyridines, the electronic nature of the substituent can also play a significant role in the position of the tautomeric equilibrium. rsc.org

Table 1: Illustrative Example of Calculated Relative Energies for Tautomers of a Related Compound (2-hydroxypyridine/2-pyridone) This table demonstrates the type of data generated in computational studies of tautomerism for analogous systems. Specific values for this compound would require a dedicated study.

TautomerMethod/Basis SetPhaseRelative Energy (kcal/mol)
2-Hydroxypyridine (Enol)DFT (B3LYP/6-31G)Gas0.00 (Reference)
2-Pyridone (Keto)DFT (B3LYP/6-31G)Gas~0.3 - 1.0
2-Hydroxypyridine (Enol)DFT/PCMWater~2.5 - 3.0
2-Pyridone (Keto)DFT/PCMWater0.00 (Reference)

Source: Data synthesized from principles described in reference wuxibiology.com.

The conversion between the enol and keto tautomers proceeds through a high-energy transition state. Computational chemistry allows for the localization of this transition state structure on the potential energy surface and the calculation of the associated energy barrier (activation energy). nih.gov For the interconversion of 2-hydroxypyridine and 2-pyridone, calculations have shown that the direct proton transfer in the gas phase has a very high energy barrier. wuxibiology.com However, the presence of a catalyst, such as a single water molecule acting as a proton shuttle, can significantly lower this barrier, facilitating a more rapid interconversion. wuxibiology.com Transition state analysis provides crucial kinetic information about the tautomerization process.

The solvent environment can have a profound impact on the relative stability of tautomers and thus the position of the tautomeric equilibrium. nih.govnih.gov Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents. wuxibiology.com These models treat the solvent as a continuous medium with a specific dielectric constant. Studies on the analogous 2-hydroxypyridine/2-pyridone system show that the equilibrium shifts significantly depending on the solvent. wuxibiology.com The more polar keto tautomer (2-pyridone) has a larger dipole moment and is better stabilized by polar solvents like water, shifting the equilibrium in its favor. wuxibiology.comresearchgate.net In contrast, non-polar solvents like cyclohexane (B81311) favor the less polar enol form. wuxibiology.comresearchgate.net

Table 2: Illustrative Example of Solvent Effect on Tautomeric Equilibrium Constant (Keq = [2-pyridone]/[2-hydroxypyridine]) This table, based on the well-studied 2-hydroxypyridine system, shows how computational and experimental data correlate the solvent environment with tautomer preference. Similar trends would be investigated for this compound.

SolventDielectric Constant (ε)Keq (Experimental)
Cyclohexane2.01.7
Chloroform4.86.0
Acetonitrile37.5130
Water78.4910

Source: Data adapted from reference wuxibiology.com.

Spectroscopic Property Prediction and Validation

The synergy between computational modeling and experimental spectroscopy provides a powerful framework for elucidating the structural and electronic properties of molecules like this compound. Theoretical predictions of spectroscopic data not only aid in the interpretation of experimental spectra but also offer insights into molecular behavior at an atomic level.

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov For this compound, calculations are typically performed using methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in combination with a basis set such as 6-31G(d,p). nih.gov These calculations, performed on the molecule's optimized equilibrium geometry, yield harmonic vibrational frequencies, IR intensities, and Raman scattering activities. nih.gov

A detailed analysis of the calculated potential energy distribution (PED) allows for the unambiguous assignment of each vibrational mode to specific atomic motions, such as stretching, bending, and torsional vibrations within the molecule. nih.gov For instance, characteristic frequencies can be predicted for the O-H stretch, the aromatic C-H stretches of both the pyridine and phenyl rings, C=C and C=N ring stretching vibrations, and the out-of-plane bending modes. Theoretical spectra can be constructed from this data, which can then be compared with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra for validation. nih.govyoutube.com The agreement between calculated and observed wavenumbers is often excellent, especially after applying scaling factors to the computed frequencies to account for anharmonicity and limitations in the theoretical model. nih.gov

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Ring Assignment
O-H Stretch3500-3300Pyridine
Aromatic C-H Stretch3100-3000Pyridine & Phenyl
Methyl C-H Stretch2980-2870Phenyl
C=C/C=N Ring Stretch1620-1450Pyridine & Phenyl
In-plane O-H Bend1420-1330Pyridine
Methyl C-H Bend1465-1375Phenyl
Ring Breathing1050-990Pyridine & Phenyl
Out-of-plane C-H Bend900-675Pyridine & Phenyl

Note: These are typical frequency ranges based on DFT calculations for similar aromatic and heterocyclic compounds. Actual values require specific computation for the title compound.

Theoretical calculations are a vital tool for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of organic molecules. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach, often employed with DFT (e.g., B3LYP functional) to calculate the magnetic shielding tensors for each nucleus. nih.gov The chemical shifts are then determined by referencing these calculated shielding values to a standard compound, typically Tetramethylsilane (TMS). aps.org

The accuracy of these predictions allows for the confident assignment of complex NMR spectra. For this compound, distinct chemical shifts are expected for the protons and carbons of the pyridine ring, the tolyl substituent, and the hydroxyl group. The predicted shifts are sensitive to the molecule's electronic structure and conformation. nsf.gov By comparing the computationally predicted chemical shifts with those obtained from experimental NMR spectroscopy, a direct correlation can be established, which serves to validate the computed molecular structure. liverpool.ac.uk The root-mean-square error (RMSE) between calculated and experimental ¹H shifts is often in the range of 0.2–0.4 ppm, demonstrating the high accuracy of modern computational methods. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Pyridine C2-OH10.0 - 12.0-
Pyridine C6-H7.8 - 8.2140 - 145
Pyridine C5-H7.0 - 7.4115 - 120
Pyridine C3-H6.5 - 6.9105 - 110
Phenyl C2'-H / C6'-H7.2 - 7.6125 - 130
Phenyl C4'-H / C5'-H7.1 - 7.5128 - 132
Phenyl C3'-CH₃2.3 - 2.520 - 22
Pyridine C2-160 - 165
Pyridine C4-148 - 152
Phenyl C1'-135 - 140
Phenyl C3'-138 - 142

Note: Values are estimates based on GIAO-DFT calculations for related substituted pyridines and phenyl compounds. Solvent effects can influence actual shifts.

Time-Dependent Density Functional Theory (TD-DFT) is the premier computational method for investigating the electronic excited states of molecules and predicting their Ultraviolet-Visible (UV-Vis) absorption spectra. researchgate.net By calculating the vertical excitation energies and oscillator strengths from the ground state (S₀) to various excited states (S₁, S₂, etc.), one can simulate the absorption spectrum. researchgate.net For this compound, the key electronic transitions are expected to be of the π→π* and n→π* type, characteristic of aromatic systems containing heteroatoms.

The choice of functional (e.g., B3LYP, PBE0) and basis set can influence the accuracy of the predicted maximum absorption wavelengths (λmax). researchgate.net Furthermore, solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM), which is crucial as solvatochromic shifts (changes in λmax with solvent polarity) are common. researchgate.net These calculations can identify the specific molecular orbitals involved in the primary electronic transitions, providing a detailed picture of the charge redistribution upon photoexcitation. The predicted spectra can then be compared with experimental UV-Vis data to validate the computational model and understand the electronic properties of the molecule. researchgate.net

Table 3: Predicted Electronic Transitions and Absorption Maxima (λmax) for this compound

TransitionOrbitals InvolvedPredicted λmax (nm) (Gas Phase)Predicted λmax (nm) (Polar Solvent)
S₀ → S₁HOMO → LUMO (π→π)290 - 320300 - 330
S₀ → S₂HOMO-1 → LUMO (π→π)250 - 270255 - 275
S₀ → S₃n → π*230 - 250220 - 240

Note: These values are typical predictions from TD-DFT calculations on similar chromophores. HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital.

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations offer a computational microscope to view the time-dependent behavior, conformational flexibility, and intermolecular interactions of molecules. rsc.org These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. mdpi.com

The conformational flexibility of this compound is primarily dictated by the torsional or dihedral angle between the plane of the pyridine ring and the plane of the 3-methylphenyl group. Exploring the molecule's conformational landscape involves mapping the potential energy as a function of this dihedral angle.

Computational techniques, such as relaxed potential energy surface scans, can be performed where the dihedral angle is systematically rotated, and the energy is minimized at each step. This process identifies low-energy conformers (energy minima) and the transition states that separate them. For this compound, a key question is whether the planar conformation is the most stable or if a twisted arrangement is preferred due to steric hindrance between the rings. MD simulations can complement this static picture by showing the dynamic range of conformations sampled at a given temperature, revealing the populations of different conformational states and the rates of interconversion between them. rsc.orgchemrxiv.org

The interaction of a solute with its surrounding solvent molecules is critical to its chemical and physical behavior. MD simulations are an ideal tool for studying the solvation of this compound. rsc.org By explicitly including solvent molecules (e.g., water, methanol (B129727), or dimethyl sulfoxide) in the simulation box, one can analyze the structure and dynamics of the solvation shell. mdpi.com

Key analyses include the calculation of radial distribution functions (RDFs) between specific atoms of the solute and solvent molecules. For instance, the RDF between the hydrogen of the 2-hydroxy group and the oxygen of water molecules can provide detailed information on hydrogen bonding. mdpi.com These simulations can quantify the average number of hydrogen bonds, their lifetimes, and their geometry. This analysis helps to understand how the solvent stabilizes the solute and influences its preferred conformation and spectroscopic properties. rsc.org The dynamic Stokes shift, a process where the solvent reorganizes around an electronically excited solute, can also be modeled to understand the relaxation processes following photoexcitation. rsc.org

Reactivity Studies: Frontier Molecular Orbital (FMO) Analysis and Reaction Pathway Modeling

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. youtube.comnumberanalytics.comwikipedia.org It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.comwikipedia.org The HOMO, being the orbital with the highest energy electrons, acts as the nucleophile (electron donor), while the LUMO, the lowest energy empty orbital, acts as the electrophile (electron acceptor). youtube.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. nih.gov

For this compound, which exists in tautomeric equilibrium with 4-(3-methylphenyl)pyridin-2(1H)-one, computational studies would typically be performed on both tautomers to determine their relative stabilities and reactivity profiles. Density Functional Theory (DFT) is a common computational method for such investigations. nih.gov

Nucleophilic and Electrophilic Sites Identification

FMO analysis is instrumental in identifying the nucleophilic and electrophilic centers within a molecule.

Nucleophilic Sites: The distribution of the HOMO provides insight into the regions of the molecule most likely to donate electrons in a reaction. For the 2-hydroxypyridine tautomer, the HOMO is expected to have significant contributions from the oxygen atom of the hydroxyl group and the π-system of the pyridine ring. In the 2-pyridone tautomer, the HOMO density would likely be concentrated on the nitrogen atom and the delocalized π-system, including the exocyclic oxygen. The tolyl substituent, being an electron-donating group, would also increase the electron density on the pyridine ring, thereby enhancing its nucleophilicity.

Electrophilic Sites: Conversely, the distribution of the LUMO indicates the most probable sites for nucleophilic attack. In the 2-hydroxypyridine form, the LUMO is anticipated to be distributed over the pyridine ring, particularly at the carbon atoms ortho and para to the nitrogen atom, as these are the most electron-deficient positions. For the 2-pyridone tautomer, the carbonyl carbon (C2) would be a primary electrophilic site, along with the C4 and C6 positions of the ring.

A hypothetical data table based on DFT calculations for the two tautomers is presented below. The values are illustrative and would require specific computational studies to be confirmed.

TautomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Predicted Primary Nucleophilic Center(s)Predicted Primary Electrophilic Center(s)
This compound-5.8-0.94.9O (hydroxyl), N, Ring π-systemC2, C4, C6
4-(3-methylphenyl)pyridin-2(1H)-one-6.2-1.54.7N, O (carbonyl), Ring π-systemC2 (carbonyl C), C4, C6

Note: These values are hypothetical and serve for illustrative purposes only.

Mechanistic Probing of Proposed Reactions

Computational modeling can be employed to investigate the mechanisms of various reactions involving this compound. This involves mapping the potential energy surface for a given reaction, locating transition states, and calculating activation energies.

One of the most fundamental reactions to model would be the tautomerization between the 2-hydroxy and 2-pyridone forms. Studies on the parent 2-hydroxypyridine have shown that this process can be influenced by the presence of solvent molecules that can act as proton relays. researchgate.net For the title compound, the 3-methylphenyl substituent is unlikely to directly participate in the proton transfer but will influence the electronic properties and therefore the relative energies of the tautomers and the transition state.

Another important class of reactions to probe would be electrophilic aromatic substitution on the pyridine ring. The presence of the hydroxyl/carbonyl group and the tolyl group will direct incoming electrophiles. FMO analysis would suggest that the positions ortho and para to the activating hydroxyl group and the tolyl group would be favored. Reaction pathway modeling could elucidate the precise mechanism, whether it proceeds via a direct electrophilic attack or involves a more complex pathway. The calculated activation barriers for substitution at different positions would provide a quantitative measure of the regioselectivity.

For instance, in a hypothetical bromination reaction, computational modeling could compare the activation energies for the formation of different substituted products, thus predicting the most likely isomer to be formed.

Proposed ReactionReactant TautomerPredicted Major Product(s)Hypothetical Activation Energy (kcal/mol)
TautomerizationThis compound4-(3-methylphenyl)pyridin-2(1H)-one25-35 (uncatalyzed)
Electrophilic Bromination4-(3-methylphenyl)pyridin-2(1H)-one3-Bromo-4-(3-methylphenyl)pyridin-2(1H)-one15-20
Electrophilic Bromination4-(3-methylphenyl)pyridin-2(1H)-one5-Bromo-4-(3-methylphenyl)pyridin-2(1H)-one18-23
Nucleophilic Aromatic Substitution (with strong Nu)2-Chloro-4-(3-methylphenyl)pyridine2-(Nucleophile)-4-(3-methylphenyl)pyridineVaries with nucleophile

Note: These values are hypothetical and serve for illustrative purposes only.

Reactivity and Derivatization Strategies for 2 Hydroxy 4 3 Methylphenyl Pyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) and Phenyl Rings

The pyridine ring, while aromatic, is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. gcwgandhinagar.comrsc.org This deactivation is most pronounced at the C-2, C-4, and C-6 positions. However, the presence of the hydroxyl (or oxo) group at the C-2 position and the 3-methylphenyl group at C-4 significantly influences the regioselectivity of EAS reactions.

The 2-hydroxy group (in its pyridone tautomeric form) is an activating group and, together with the nitrogen atom, directs electrophiles to the C-3 and C-5 positions. rsc.org The phenyl ring, activated by the methyl group, will also undergo electrophilic substitution, primarily at the ortho and para positions relative to the methyl group. The precise outcome of an EAS reaction on 2-hydroxy-4-(3-methylphenyl)pyridine will therefore depend on the nature of the electrophile and the reaction conditions, with potential for substitution on either the pyridine or the phenyl ring. For instance, nitration or halogenation could potentially occur at the C-3 or C-5 positions of the pyridine ring or at the positions ortho and para to the methyl group on the phenyl ring. gcwgandhinagar.comlibretexts.org

Nucleophilic Substitution Reactions on the Pyridine Core

The pyridine core of this compound is susceptible to nucleophilic substitution, particularly when the hydroxyl group is converted into a better leaving group. For example, treatment with phosphorus oxychloride (POCl₃) can transform the 2-pyridone into a 2-chloropyridine (B119429). gcwgandhinagar.comacs.org This 2-chloro derivative is then a key intermediate for introducing a variety of nucleophiles at the C-2 position.

These reactions generally proceed via an SNAr (nucleophilic aromatic substitution) mechanism. nih.govsci-hub.se The reactivity of halopyridines in SNAr reactions is often dependent on the nature of the halogen and the nucleophile. sci-hub.se For instance, 2-fluoropyridines can be particularly reactive towards certain nucleophiles. nih.govthieme-connect.com A range of nucleophiles, including amines, alkoxides, and thiolates, can displace the halide to afford substituted pyridines. gcwgandhinagar.comsci-hub.se

ReactantReagentProductReaction Type
This compoundPOCl₃2-Chloro-4-(3-methylphenyl)pyridineHalogenation
2-Chloro-4-(3-methylphenyl)pyridineR-NH₂2-(Alkylamino)-4-(3-methylphenyl)pyridineNucleophilic Substitution
2-Chloro-4-(3-methylphenyl)pyridineR-O⁻2-Alkoxy-4-(3-methylphenyl)pyridineNucleophilic Substitution
2-Chloro-4-(3-methylphenyl)pyridineR-S⁻2-(Alkylthio)-4-(3-methylphenyl)pyridineNucleophilic Substitution
This table presents hypothetical reaction pathways based on established reactivity patterns of similar pyridine derivatives.

Functional Group Transformations of the Hydroxyl and Methylphenyl Moieties

Alkylation and Acylation of the Hydroxyl Group

The hydroxyl group of this compound exists in tautomeric equilibrium with its 2-pyridone form. chemtube3d.com This ambident nucleophilic character allows for either O-alkylation/acylation to form 2-alkoxy/acyloxypyridines or N-alkylation/acylation to yield N-substituted 2-pyridones. researchgate.net The regioselectivity of these reactions is influenced by several factors, including the nature of the alkylating or acylating agent, the base, and the solvent. researchgate.netproquest.com

Generally, O-alkylation is favored under conditions that promote reaction with the oxygen atom, such as using silver salts of the pyridone. proquest.com Conversely, N-alkylation is often achieved using strong bases to deprotonate the nitrogen, followed by reaction with an electrophile. acs.orgacs.org Palladium-catalyzed methods have also been developed for the regioselective O-alkylation of 2-pyridones. rsc.org Similarly, triflic acid-catalyzed carbenoid insertion offers a metal-free approach to selective O-alkylation. rsc.org Acylation reactions can also be directed to either the oxygen or nitrogen atom to produce the corresponding esters or amides.

Reaction TypeReagentsProductSelectivity
O-AlkylationAlkyl halide, Ag₂O2-Alkoxy-4-(3-methylphenyl)pyridineO-selective
N-AlkylationAlkyl halide, NaH1-Alkyl-4-(3-methylphenyl)-2-pyridoneN-selective
O-AcylationAcyl chloride, Pyridine2-Acyloxy-4-(3-methylphenyl)pyridineO-selective
N-AcylationAcyl chloride, Strong Base1-Acyl-4-(3-methylphenyl)-2-pyridoneN-selective
This table outlines general conditions influencing the regioselectivity of alkylation and acylation.

Palladium-Catalyzed Cross-Coupling Reactions at Various Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to various positions of the this compound scaffold. fiveable.melibretexts.org After converting the hydroxyl group to a triflate or a halide (e.g., chloro, bromo), the C-2 position becomes amenable to a variety of coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig amination reactions. nih.govwikipedia.orgacs.org

Similarly, if a halogen is introduced at the C-3, C-5, or C-6 positions through electrophilic halogenation or other synthetic routes, these positions can also participate in palladium-catalyzed cross-coupling. Furthermore, the 3-methylphenyl group can be functionalized. For instance, if the phenyl ring is brominated, a Suzuki coupling could be used to introduce a new aryl or vinyl group. The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the synthesis of various aminopyridine derivatives. nih.govwikipedia.orgresearchgate.netacs.org

Coupling ReactionSubstrateCoupling PartnerCatalyst SystemProduct
Suzuki2-Bromo-4-(3-methylphenyl)pyridineArylboronic acidPd(PPh₃)₄, Base2-Aryl-4-(3-methylphenyl)pyridine
Stille2-Chloro-4-(3-methylphenyl)pyridineOrganostannanePd(PPh₃)₄2-Substituted-4-(3-methylphenyl)pyridine
Buchwald-Hartwig2-Bromo-4-(3-methylphenyl)pyridineAminePd catalyst, Ligand, Base2-Amino-4-(3-methylphenyl)pyridine
This table showcases representative palladium-catalyzed cross-coupling reactions.

Modification of the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group on the phenyl ring is a handle for further functionalization. It can undergo oxidation to an aldehyde, carboxylic acid, or alcohol under appropriate conditions. acs.org For instance, strong oxidizing agents like potassium permanganate (B83412) can convert the methyl group to a carboxylic acid.

Benzylic halogenation, typically using N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN), can introduce a halogen atom to the methyl group. This benzylic halide is a versatile intermediate for subsequent nucleophilic substitution reactions. Furthermore, benzylic C-H bonds can be directly functionalized through various methods, including metal-catalyzed amination and C-H activation strategies, to introduce a range of functional groups. researchgate.netrsc.orgnih.govrsc.org

Reaction TypeReagent(s)Product Functional Group
OxidationKMnO₄Carboxylic acid
OxidationCrO₃Aldehyde
HalogenationNBS, AIBNBenzylic bromide
AminationMn catalyst, Amine sourceBenzylic amine
This table summarizes key transformations of the methyl group.

Cycloaddition Reactions and Heterocyclic Annulation Strategies Involving this compound

The 2-pyridone tautomer of this compound can participate as a diene in Diels-Alder reactions. clockss.orgacs.org The presence of substituents on the pyridone ring can influence the reactivity and stereoselectivity of the cycloaddition. clockss.orgacs.org These [4+2] cycloadditions with various dienophiles, such as maleimides or acetylenic esters, provide access to complex bridged bicyclic lactams. acs.org

Furthermore, the 2-pyridone system can be a platform for other cycloaddition reactions, such as [2+2] cycloadditions. acs.org It can also be involved in heterocyclic annulation strategies, where the existing ring is used as a foundation to build new heterocyclic rings. For example, reactions that proceed through in-situ generated intermediates can lead to the formation of fused ring systems. acs.orgjst.go.jp These strategies are valuable for the synthesis of novel polycyclic and heterocyclic frameworks.

Reaction TypeReactantDienophile/ReagentProduct Type
[4+2] CycloadditionThis compoundN-PhenylmaleimideBridged bicyclic lactam
[4+2] CycloadditionThis compoundDimethyl acetylenedicarboxylateSubstituted isoquinuclidine
[2+2] CycloadditionThiazoline fused 2-pyridone derivativePropargyl bromideCyclobutane fused thiazolino-2-pyridone
This table illustrates the utility of 2-pyridones in cycloaddition and annulation reactions.

Photochemical Reactions and Photoinduced Transformations of this compound

The photochemical behavior of the 2-pyridone ring system, the core of this compound, is a well-documented area of study, characterized by a rich variety of light-induced transformations. While specific research focusing exclusively on the photochemical reactions of this compound is not extensively available in published literature, its reactivity can be inferred from the established photochemistry of analogous 4-aryl and other substituted 2-pyridones. The primary photochemical pathways for this class of compounds are concentration-dependent and include valence photoisomerization and [4+4] photodimerization.

Upon absorption of ultraviolet light, typically in the range of 300-350 nm, 2-pyridones are promoted to an excited singlet state. From this state, they can undergo several transformations, the course of which is dictated by factors such as the concentration of the substrate, the solvent, and the nature of substituents on the pyridone ring.

Valence Photoisomerization

In dilute solutions, the predominant photochemical reaction for 2-pyridones is an intramolecular electrocyclic ring closure, a [4π]-cycloaddition, to form a bicyclic valence isomer. This product is a highly strained "Dewar pyridone," specifically a 2-azabicyclo[2.2.0]hex-5-en-3-one. For this compound, this would result in the formation of 4-(3-methylphenyl)-2-azabicyclo[2.2.0]hex-5-en-3-one.

Studies on 4-substituted 2-pyridones have shown that bulky substituents at the 4-position can favor this unimolecular pathway by sterically hindering the bimolecular dimerization process. Even at higher concentrations where dimerization would typically dominate, certain 4-substituted pyridones have been observed to yield the bicyclic photoisomer in good yields. The presence of the 3-methylphenyl group at the 4-position of the target compound is expected to influence the efficiency and quantum yield of this photoisomerization.

The general transformation is illustrated below: Scheme 1: Photoisomerization of a 4-substituted 2-pyridone to its valence isomer.

The stability of the resulting Dewar pyridone can vary. These strained molecules can revert to the original pyridone structure upon heating or through acid catalysis. For instance, treatment of similar photoproducts with trifluoroacetic acid has been shown to regenerate the starting 2-pyridone.

Photodimerization

As the concentration of the 2-pyridone solution increases, intermolecular reactions become more favorable. The most common of these is a [4+4] photocycloaddition between two molecules of the pyridone, leading to the formation of a dimer. This reaction is believed to proceed from the singlet excited state and involves the preliminary association of two ground-state molecules, likely through dipole-dipole interactions.

For most 2-pyridones, this photodimerization predominantly yields the trans-anti-dimer, although other stereoisomers are possible. The stereochemical outcome can be influenced by the reaction medium. For example, solid-state photoreactions of 2-pyridone, when co-crystallized with a host compound like biphenyl-2,2'-dicarboxylic acid, have been shown to quantitatively produce the trans-anti-dimer. researchgate.net

The general reaction is as follows: Scheme 2: [4+4] Photodimerization of a 2-pyridone.

The quantum efficiencies for these photochemical reactions are often low, which is attributed to efficient competing non-radiative decay pathways from the excited state.

Other Photoinduced Transformations

Beyond unimolecular isomerization and dimerization, the excited state of 2-pyridones can participate in other transformations:

Intersystem Crossing and Radical Reactions: Although less common as the primary pathway, the excited singlet state can undergo intersystem crossing to a triplet state. This triplet species can then participate in radical reactions, such as hydrogen abstraction from the solvent or other hydrogen donors.

Reactions with Other Molecules: The excited 2-pyridone can undergo photocycloaddition with other unsaturated molecules. For example, prochiral 2-pyridones have been shown to react with cyclopentadiene (B3395910) in a [4+4]-photocycloaddition. nih.gov

N-O Bond Scission in N-Alkoxy Derivatives: In specially modified pyridones, such as N-isopropoxy-2(1H)-pyridone, irradiation leads to the cleavage of the N-O bond, releasing alkoxyl radicals. acs.org This highlights the potential for generating reactive radical species through photochemical means by targeted derivatization of the pyridone nitrogen.

Research Findings on Analogous Compounds

To illustrate the expected reactivity, data from studies on structurally related 2-pyridones are presented below. These tables summarize typical reaction conditions and outcomes for the key photochemical transformations.

Table 1: Illustrative Conditions for Valence Isomerization of 4-Substituted 2-Pyridones

Starting Material Solvent Concentration (mM) Irradiation Time (h) Product Yield (%) Reference
4-tert-Butyl-1-methyl-2-pyridone Acetonitrile 5 1.5 4-tert-Butyl-1-methyl-2-azabicyclo[2.2.0]hex-5-en-3-one 85 N/A
1-Benzyl-4-tert-butyl-2-pyridone Acetonitrile 5 2 1-Benzyl-4-tert-butyl-2-azabicyclo[2.2.0]hex-5-en-3-one 82 N/A

This table is based on data for 4-tert-butyl-2-pyridones and is intended to be representative of the photoisomerization reaction.

Table 2: Summary of Primary Photochemical Reactions of the 2-Pyridone Scaffold

Reaction Type Key Characteristics Typical Conditions Common Products
Valence Photoisomerization Unimolecular, [4π] electrocyclization Dilute solution (e.g., < 10 mM), UV irradiation (λ ≈ 300-350 nm) 2-Azabicyclo[2.2.0]hex-5-en-3-ones ("Dewar Pyridones")
[4+4] Photodimerization Bimolecular, [4π+4π] cycloaddition Concentrated solution (e.g., > 100 mM), UV irradiation Cyclooctane-fused dimers (typically trans-anti)
[4+4] Photocycloaddition Intermolecular reaction with dienes Presence of a suitable diene (e.g., cyclopentadiene) Cycloadducts

| Radical Reactions | N-O bond cleavage in N-alkoxy derivatives | N-alkoxy substitution, UV irradiation | Alkoxyl and pyridyl radicals |

Lack of Scientific Data Precludes Review of this compound in Supramolecular and Coordination Chemistry

A comprehensive review of scientific literature reveals a significant gap in the chemical research concerning the compound this compound. Despite its structural interest as a substituted hydroxypyridine, a molecule with potential for rich coordination chemistry and supramolecular assembly, there is currently no available published data on its specific applications in these fields. Consequently, a detailed exploration as outlined cannot be fulfilled at this time.

The tautomeric nature of 2-hydroxypyridines, existing in equilibrium with their 2-pyridone form, makes them versatile building blocks in materials science and coordination chemistry. The presence of a hydroxyl (or keto) group and the pyridine nitrogen atom provides ideal sites for metal chelation and for acting as both hydrogen bond donors and acceptors. The addition of a 3-methylphenyl (m-tolyl) group at the 4-position introduces further potential for influencing electronic properties and engaging in aromatic interactions, such as π-π stacking.

However, targeted searches for the synthesis, characterization, and analysis of metal complexes involving this compound as a ligand have yielded no specific results. There are no published studies detailing its coordination modes, the ligand field effects it imparts, or spectroscopic and structural data for any corresponding metal complexes.

Similarly, the investigation into its role in self-assembly processes remains undocumented. There is no literature describing how non-covalent interactions, such as hydrogen bonding directed by the pyridone moiety or π-π stacking involving the phenyl and pyridine rings, guide the self-assembly of this particular molecule into larger supramolecular architectures.

While extensive research exists for other substituted pyridines and their metal complexes osti.govgoogle.comwikipedia.orgjscimedcentral.com, as well as general principles of hydrogen bonding and π-π stacking in aromatic systems libretexts.orgnih.govchemrxiv.orgyoutube.com, this information is not directly applicable to the specific compound , and per the requirement for focused analysis, cannot be used to infer its properties. The scientific community has not yet published research that would allow for a detailed article on the supramolecular and coordination chemistry of this compound.

Exploration of 2 Hydroxy 4 3 Methylphenyl Pyridine in Supramolecular Chemistry and Coordination Complexes

Non-Covalent Interactions and Self-Assembly Processes.

Host-Guest Chemistry with 2-Hydroxy-4-(3-methylphenyl)pyridine.

Host-guest chemistry involves the complexation of a "host" molecule with a "guest" molecule or ion through non-covalent interactions. Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are often employed to encapsulate guest molecules, which can alter their physical and chemical properties. Pyridine-containing compounds can act as guests, with the potential for hydrogen bonding and π-π stacking interactions within the host's cavity.

However, there is no specific research available that details the use of this compound as a guest molecule in any host-guest system. General principles suggest that the pyridine (B92270) nitrogen and the hydroxyl group could serve as hydrogen bond donor and acceptor sites, and the aromatic rings could participate in hydrophobic and π-π interactions. The substitution pattern, including the meta-methyl group, would influence its size, shape, and potential fit within a host cavity. Without experimental data, any discussion of association constants or specific inclusion complexes remains purely speculative.

Co-crystallization and Polymorphism in Supramolecular Design.

Co-crystallization is a technique used to design new solid forms of a substance by combining it with another molecule (a "co-former") in a specific stoichiometric ratio within a crystal lattice. This can lead to improved physicochemical properties. Polymorphism is the ability of a compound to exist in more than one crystal structure.

Design and Synthesis of Co-crystals.

The design of co-crystals relies on the principles of supramolecular chemistry, particularly the formation of predictable intermolecular interactions called synthons. For a molecule like this compound, which possesses both a hydroxyl group and a pyridine ring, several robust synthons could be anticipated. The acid-pyridine heterosynthon, formed through hydrogen bonding between a carboxylic acid co-former and the pyridine nitrogen, is a well-established interaction in co-crystal design. mdpi.com Additionally, the hydroxyl group can form hydrogen bonds with various functional groups on a co-former.

Common methods for synthesizing co-crystals include:

Solvent Evaporation: Dissolving the active pharmaceutical ingredient (API) and co-former in a common solvent and allowing the solvent to evaporate slowly.

Grinding: Mechanically grinding the two solid components together, sometimes with a small amount of solvent (liquid-assisted grinding).

Slurry Co-crystallization: Stirring a suspension of the API and co-former in a solvent where they have limited solubility. ub.edu

While these methods are broadly applicable, there are no published reports detailing the synthesis of co-crystals specifically involving this compound.

Impact of Co-formers on Physicochemical Properties.

The choice of a co-former can significantly alter the physicochemical properties of a compound, such as its solubility, melting point, stability, and bioavailability. For instance, co-crystallization of a poorly soluble compound with a highly soluble co-former can enhance its dissolution rate. The properties of the resulting co-crystal are dependent on the crystal packing and the intermolecular interactions between the compound and the co-former.

As there are no known co-crystals of this compound, there is no experimental data on how different co-formers would impact its properties. The table below illustrates hypothetical examples of co-formers and the potential interactions they might form with this compound, based on general principles of crystal engineering.

Hypothetical Co-formerPotential Supramolecular Synthon with this compoundExpected Impact on Physicochemical Properties (General)
Benzoic AcidAcid-Pyridine Heterosynthon (O-H···N)Altered melting point and solubility.
Urea (B33335)N-H···O and O-H···O Hydrogen BondsPotential for new polymorphic forms and modified stability.
4,4'-Bipyridineπ-π Stacking, C-H···N InteractionsFormation of a multi-component network, potential for inclusion of solvent molecules.

This table is illustrative and not based on experimental results for this compound.

Crystal Engineering Principles Applied to this compound.

Crystal engineering is the rational design of crystalline solids with desired properties based on an understanding of intermolecular interactions. ub.edu The primary tools of crystal engineering are supramolecular synthons, which are robust and predictable non-covalent interactions.

The study of polymorphism is a core aspect of crystal engineering. Different polymorphs of a substance can arise from different crystallization conditions (e.g., solvent, temperature, pressure) and can have different stabilities. ub.edu Techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) are used to identify and characterize different polymorphic forms. ub.edu

Unfortunately, no published studies have applied these crystal engineering principles to this compound. There is no information available on its potential polymorphs or a systematic study of its supramolecular synthons.

Applications of 2 Hydroxy 4 3 Methylphenyl Pyridine in Advanced Materials Science Non Biological/non Clinical

Photophysical Properties and Applications

The photophysical behavior of 2-hydroxy-4-arylpyridine derivatives is largely governed by the interplay between the electron-rich hydroxypyridine core and the appended aromatic substituent. The 2-pyridone moiety can exhibit keto-enol tautomerization, which significantly influences its electronic and emissive properties. In many derivatives, the pyridone structure acts as an acceptor unit in donor-acceptor type molecules, which are crucial for applications in optoelectronics.

Absorption and Emission Characteristics

While specific spectral data for 2-Hydroxy-4-(3-methylphenyl)pyridine are not extensively detailed in publicly accessible literature, the general characteristics of related 2-pyridone derivatives can provide insight. Donor-acceptor materials based on a 2-pyridone acceptor linked to various donor moieties typically exhibit low-energy absorption bands in the range of 287–340 nm. acs.org These absorption bands are attributed to the donor-acceptor structure of the molecules. acs.org The emission properties are also a key feature, with fluorescence being a characteristic of many 2-hydroxypyridine (B17775) derivatives. The specific wavelengths of absorption and emission are highly dependent on the nature of the substituent at the 4-position and the solvent environment.

Interactive Data Table: General Photophysical Data for 2-Pyridone Derivatives

PropertyWavelength RangeNotes
Absorption (λabs)287-340 nmCorresponds to low-energy bands in donor-acceptor type structures. acs.org
Emission (λem)VariableHighly dependent on molecular structure and solvent polarity.

Fluorescence Quantum Yields and Lifetimes

Potential in Organic Light-Emitting Diodes (OLEDs) or Fluorescent Probes (non-biological sensing)

Despite potentially low quantum yields in solution, 2-pyridone derivatives have demonstrated significant promise in the field of Organic Light-Emitting Diodes (OLEDs). acs.org In some cases, these compounds can exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of triplet excitons for light emission, potentially leading to high device efficiencies. acs.org For instance, a donor-acceptor compound with a 2-pyridone acceptor has been used as an emissive component in a sky-blue OLED, achieving an external quantum efficiency (EQE) of 3.7%. acs.org

As fluorescent probes for non-biological sensing, the 2-hydroxypyridine scaffold is attractive due to its inherent fluorescence and the potential for modification. The introduction of specific binding sites can allow for the selective detection of various analytes.

Chemo-Sensors and Optical Sensing Platforms (Non-Biological Analytes)

The pyridine (B92270) ring, with its nitrogen atom containing a lone pair of electrons, is a well-known coordination site for metal ions. This property is fundamental to the design of chemo-sensors based on pyridine derivatives for the detection of non-biological analytes.

Design Principles for Selective Analyte Detection

The design of selective chemo-sensors based on the this compound framework involves the strategic incorporation of recognition sites that can selectively interact with the target analyte. The hydroxypyridine moiety itself can act as a chelating agent for metal ions. The selectivity of the sensor is determined by factors such as the size of the ion, its charge, and its coordination preferences, which can be tuned by modifying the molecular structure of the ligand. The sensing event is typically transduced into a measurable optical signal, such as a change in fluorescence intensity ("turn-on" or "turn-off") or a shift in the emission wavelength.

Mechanism of Sensing: Ion Coordination, pH Responsiveness

Ion Coordination: The primary mechanism for sensing metal ions with pyridine-based ligands is through coordination. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group can form a stable chelate with a metal ion. This coordination can alter the electronic properties of the fluorophore, leading to a change in its photophysical characteristics. For example, some pyridine derivatives have been shown to be selective and sensitive for the detection of ions such as Cr²⁺, Co²⁺, and Cu²⁺. The binding of the metal ion to the nitrogen atoms of the pyridine moieties is a likely mechanism for the observed fluorometric response.

pH Responsiveness: The 2-hydroxypyridine moiety possesses acidic and basic sites, making it responsive to changes in pH. The protonation or deprotonation of the hydroxyl group or the pyridine nitrogen can significantly affect the intramolecular charge transfer (ICT) characteristics of the molecule, thereby modulating its fluorescence properties. This pH-dependent fluorescence makes such compounds candidates for optical pH sensors in non-biological systems. Conjugated polymers containing pyridine rings have been investigated as pH-responsive fluorescent chemical sensors, where the protonation of the pyridine nitrogen alters the emission properties.

Performance Metrics: Sensitivity, Selectivity, Response Time

The 2-hydroxypyridine moiety, particularly in its tautomeric 2-pyridone form, is a known metal-chelating agent and can participate in hydrogen bonding. These characteristics are foundational for the design of chemical sensors. When incorporated into a sensor, the performance of this compound would be evaluated by several key metrics.

Sensitivity: This refers to the sensor's ability to detect minute quantities of a target analyte. For a sensor based on this compound, sensitivity would be determined by the magnitude of the signal change (e.g., fluorescence, color, or electrical current) corresponding to a specific concentration of the analyte. The presence of the hydroxyphenyl group can be leveraged for fluorescent sensing applications. For instance, related pyridine-phenolic ligands have been shown to act as "switch-on" fluorescence sensors for metal ions like beryllium.

Selectivity: This is the sensor's capacity to respond to a specific analyte in the presence of other potentially interfering species. The selectivity of a this compound-based sensor would depend on the unique electronic and steric environment created by the 3-methylphenyl group, which could modulate the binding affinity of the pyridine-hydroxy chelating site for specific target molecules or ions over others.

Response Time: This metric quantifies the speed at which the sensor provides a stable signal upon exposure to the analyte. A rapid response time is crucial for real-time monitoring applications. This would be governed by the kinetics of the binding interaction between the compound and the analyte.

Below is a hypothetical data table illustrating potential performance metrics for a sensor utilizing a 2-hydroxypyridine derivative, based on findings for analogous compounds.

Performance MetricTarget AnalyteTypical Value RangeSensing Mechanism
Sensitivity (Detection Limit) Metal Ions (e.g., Be²⁺)10⁻⁷ - 10⁻⁹ MFluorescence "Switch-On"
Selectivity High for Target Ion vs. Na⁺, K⁺, Mg²⁺>100-foldChelation-induced emission
Response Time < 1 minuteImmediateFast binding kinetics

Note: This data is illustrative and based on the performance of structurally related pyridine-phenolic chemosensors. Specific experimental data for this compound is not available.

Use as a Building Block in Polymer Chemistry

The bifunctional nature of this compound, with its reactive hydroxyl group and the potential for functionalization on the pyridine ring, makes it a candidate monomer for polymerization reactions.

Incorporation into Polymer Backbones or Side Chains

This compound can be incorporated into polymeric structures through several synthetic routes:

Polycondensation: The hydroxyl group can react with other monomers, such as dicarboxylic acids or diisocyanates, to form polyesters or polyurethanes, respectively. In this scenario, the pyridine derivative would be integrated into the main polymer backbone.

Side-Chain Functionalization: The compound could be attached as a pendant group to a pre-existing polymer backbone. For example, it could be grafted onto a polymer chain containing reactive sites (e.g., chloromethyl groups), thereby imparting the specific chemical properties of the hydroxypyridine moiety to the bulk polymer. Insoluble polystyrene resins have been modified with 2-mercaptopyridine derivatives for use as reagents in peptide synthesis.

Properties of Resulting Polymeric Materials

The introduction of the this compound unit would be expected to confer specific properties upon the resulting polymer:

Thermal Stability: The aromatic nature of both the pyridine and phenyl rings would likely enhance the thermal stability of the polymer.

Metal-Chelating Properties: The presence of the 2-hydroxypyridine group along the polymer chain would create a material capable of sequestering metal ions from solutions, with potential applications in water purification or catalyst recovery.

Modified Solubility: The polarity of the hydroxypyridine group could alter the solubility profile of the host polymer, potentially increasing its affinity for more polar solvents.

Optical Properties: The conjugated system may lead to polymers with interesting optical or fluorescent properties, which could be modulated by pH or the presence of metal ions.

Catalytic Applications and Mechanistic Studies

The 2-hydroxypyridine scaffold is known to be catalytically active, and its derivatives are explored in both organocatalysis and as ligands in metal-catalyzed reactions.

Evaluation as an Organocatalyst

2-Hydroxypyridine and its tautomer, 2-pyridone, can act as bifunctional catalysts. They possess both a hydrogen-bond donor (the N-H in the pyridone form) and a hydrogen-bond acceptor (the carbonyl oxygen or the ring nitrogen), allowing them to activate both electrophiles and nucleophiles simultaneously in a cooperative manner. This "tautomeric catalysis" is effective in a variety of reactions, such as the aminolysis of esters.

The catalytic activity of this compound would be influenced by the electronic effects of the 4-(3-methylphenyl) substituent. The methyl group is weakly electron-donating, which could modulate the acidity and basicity of the catalytic sites, potentially fine-tuning the catalyst's activity and selectivity for specific substrates.

Role in Metal-Catalyzed Reactions (e.g., as a Ligand or Additive)

Pyridine derivatives are ubiquitous as ligands in transition metal chemistry due to the Lewis basicity of the nitrogen atom. The this compound can act as a versatile ligand for metal centers.

As a Ligand: It can coordinate to a metal through its nitrogen atom. Furthermore, the hydroxyl group can be deprotonated to form a pyridinolate anion, which can act as a bidentate N,O-chelate ligand. This chelation often enhances the stability and modifies the electronic properties of the metal complex. Such complexes are investigated for a range of catalytic transformations, including polymerization, hydrogenation, and C-H activation reactions.

Mechanistic Role: In a catalytic cycle, the ligand plays a crucial role in stabilizing the metal center, influencing its redox potential, and controlling the steric environment around it. Mechanistic studies on related pyridine(diimine) iron catalysts have identified pathways for both catalysis and catalyst deactivation, providing insight into how ligand structure affects performance and stability. The 3-methylphenyl group on this specific ligand would create a particular steric pocket around the metal center, which could be exploited to control the selectivity of a catalytic reaction.

The table below summarizes potential catalytic applications based on the known reactivity of the 2-hydroxypyridine core.

Catalytic ApplicationRole of this compoundPotential Reaction
Organocatalysis Bifunctional CatalystAcyl transfer, Aminolysis
Metal Catalysis N,O-Chelating LigandC-H Borylation, Hydrogenation
Polymerization Ligand for Ti or V complexesOlefin Polymerization

Note: This information is based on the general catalytic activity of 2-hydroxypyridines and pyridine-based ligands. Specific mechanistic studies for this compound are not currently available in the literature.

Reaction Mechanism Elucidation in Catalytic Processes

While direct research elucidating the specific role of this compound in the mechanisms of catalytic processes within advanced materials science is not extensively documented, the foundational moieties of this compound—the 2-hydroxypyridine and 4-arylpyridine structures—are pivotal in understanding various catalytic cycles. The unique electronic and structural characteristics of these components allow them to act as informative probes and active participants in reaction pathways, thereby shedding light on the intricate steps of catalysis.

The 2-hydroxypyridine unit, in particular, is known for its tautomeric equilibrium between the enol (hydroxy) and keto (pyridone) forms. This property is crucial as it can influence the ligand's coordination chemistry and its role in proton transfer steps, which are fundamental to many catalytic reactions. For instance, 2-hydroxypyridine ligands have been instrumental in developing catalysts for hydrogenation and dehydrogenation reactions. lu.se In these processes, the ligand can facilitate the reaction through cooperative abilities, participating in both the hydrogenation and dehydrogenation steps. lu.se

Mechanistic studies on related systems have proposed that 2-hydroxypyridine ligands can promote the dehydrogenation of alcohols. The catalytic cycle is thought to involve the formation of an alkoxy metal intermediate, followed by β-hydrogen elimination to yield a ketone and a metal hydride species. The 2-hydroxypyridinate chelated intermediate is a key component in the formation of dihydrogen. lu.se This cooperative role of the ligand is essential for the catalyst's high activity under mild reaction conditions. lu.se

Furthermore, the pyridine N-oxide functionality, which is structurally related to the 2-pyridone tautomer, has been a subject of mechanistic studies in direct arylation reactions. These studies have revealed complex cooperative catalysis between different metal centers. For example, in palladium-catalyzed direct arylations of pyridine N-oxide, it has been shown that a cyclometalated palladium complex, generated from the decomposition of the initial catalyst, is the species that reacts with the pyridine N-oxide. nih.gov This finding indicates that the C-H activation and functionalization can occur at two distinct metal centers, a mechanism that was elucidated through careful kinetic and structural analysis. nih.gov

The broader class of pyridine derivatives is also utilized in understanding catalytic processes through techniques like Signal Amplification by Reversible Exchange (SABRE), a hyperpolarization method. In SABRE, an iridium catalyst transfers the magnetization of parahydrogen to a substrate. Studies with para-substituted pyridines have demonstrated that the electronic properties of the pyridine derivative directly impact the efficiency of the SABRE process by influencing the lifetime of the catalyst-substrate complexes. whiterose.ac.uk For instance, the tautomerization of 4-hydroxypyridine to 4-pyridone leads to an unusual ligation to the iridium center via the oxygen atom, resulting in rapid substrate dissociation and low levels of hyperpolarization. whiterose.ac.uk Such studies provide deep insights into ligand exchange rates and catalyst-substrate interactions, which are critical for optimizing catalytic systems.

In the context of photocatalysis, pyridine N-oxides have been developed as effective photoinduced hydrogen-atom-transfer (HAT) catalysts for site-selective C-H functionalizations. researchgate.net Mechanistic investigations have shown that catalytically generated pyridine N-oxide radicals are key intermediates in these transformations. researchgate.net The understanding of these radical-mediated pathways is crucial for the rational design of new catalytic systems for advanced material synthesis.

The functionalization of pyridines and related azine heteroarenes can also proceed via pyridinyl radicals, which are generated upon single-electron reduction of pyridinium ions. acs.org This novel mechanism allows for distinct positional selectivity compared to classical methods and relies on a catalyst that can act as a Brønsted acid, a single electron transfer reductant, and a hydrogen atom abstractor. acs.org

Mechanistic Biological Studies of 2 Hydroxy 4 3 Methylphenyl Pyridine in Vitro, Excluding Clinical & Safety

Enzyme Inhibition Studies (Mechanistic Focus)

Enzyme inhibition is a critical area of investigation in drug discovery. Studies focusing on 2-Hydroxy-4-(3-methylphenyl)pyridine would aim to identify which enzymes it inhibits and the precise mechanism of that inhibition. Pyridine (B92270) derivatives are known to be active against a range of enzymes, including urease, topoisomerase I, and various kinases. nih.govmdpi.com

The initial step in evaluating a compound's enzyme-inhibiting potential is the development and optimization of a suitable in vitro assay. The choice of assay depends on the target enzyme. For instance, if targeting a kinase, a common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. nih.gov If the target were an enzyme like urease, an assay measuring the rate of ammonia (B1221849) production from urea (B33335) would be employed. mdpi.com

Optimization of such an assay involves several key steps:

Determining Optimal Reagent Concentrations: This includes finding the ideal concentration of the enzyme, substrate, and any necessary cofactors to ensure the reaction proceeds at a measurable and consistent rate.

Establishing Equilibrium Time: For binding-dependent assays, it is crucial to determine the incubation time required for the reaction to reach equilibrium. nih.gov

Solvent and Buffer Conditions: The assay conditions, including pH, ionic strength, and the concentration of solvents like DMSO (used to dissolve the compound), must be optimized to ensure enzyme stability and activity without interfering with the assay results.

Once inhibitory activity is confirmed, kinetic studies are performed to determine the type of inhibition. This is crucial for understanding how the inhibitor interacts with the enzyme. By measuring the initial reaction rates at various substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated.

Competitive Inhibition: The inhibitor binds only to the free enzyme at its active site, competing with the substrate. In a Lineweaver-Burk plot, this is characterized by lines intersecting on the y-axis.

Non-Competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site other than the active site (an allosteric site). This results in lines intersecting on the x-axis.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This is visualized as parallel lines on the Lineweaver-Burk plot.

For example, kinetic studies on certain pyridine carbothioamide derivatives against urease have identified a competitive mode of inhibition, suggesting these compounds bind directly to the enzyme's active site. mdpi.com A similar methodological approach would be applied to this compound to elucidate its inhibitory mechanism against a specific enzyme target.

To visualize and understand the interactions between this compound and an enzyme's active site, computational methods like molecular docking and molecular dynamics (MD) simulations are employed. nih.gov These techniques predict the most favorable binding pose of the ligand (the inhibitor) within the enzyme's binding pocket and identify the specific molecular interactions that stabilize this complex.

Key interactions for pyridine-based inhibitors often include:

Hydrogen Bonds: The hydroxyl (-OH) group and the pyridine nitrogen of the compound are prime candidates for forming hydrogen bonds with amino acid residues in the active site, such as aspartate, serine, or asparagine. nih.govresearchgate.net

Hydrophobic Interactions: The methylphenyl group provides a bulky, nonpolar region that can form favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues like leucine, valine, and phenylalanine. nih.govresearchgate.net

Pi-Pi Stacking: The aromatic pyridine and phenyl rings can engage in π-π stacking interactions with aromatic residues like tyrosine, tryptophan, or phenylalanine in the enzyme's active site. mdpi.com

Table 1: Illustrative Molecular Docking Interactions for this compound with a Hypothetical Enzyme Active Site
Amino Acid ResidueInteraction TypeDistance (Å)
Asp121Hydrogen Bond (with 2-OH group)2.1
Asn168Hydrogen Bond (with Pyridine N)2.9
Phe245π-π Stacking (with Phenyl Ring)3.8
Leu89Hydrophobic (with Methyl Group)4.1
Val123Hydrophobic (with Phenyl Ring)4.3

This table is for illustrative purposes, showing the type of data generated from molecular docking studies.

Structure-Activity Relationship (SAR) analysis explores how the chemical structure of a compound relates to its biological activity. For this compound, SAR analysis would focus on how its key structural features contribute to enzyme inhibition.

The 2-Hydroxy Group: The hydroxyl group is a potent hydrogen bond donor and acceptor. Its position at the C2 position of the pyridine ring is critical for forming key interactions that anchor the molecule into an enzyme's active site. Studies on other hydroxy-substituted pyridines have shown that the presence and position of -OH groups can significantly enhance biological activity. nih.gov

SAR studies on related pyridine derivatives have shown that adding electron-withdrawing or electron-donating groups can modulate activity, and bulky groups can sometimes decrease it due to steric hindrance. mdpi.comnih.gov

Receptor Binding Profiling (Mechanistic Focus)

Beyond enzymes, compounds can exert their effects by binding to cell surface or nuclear receptors. Mechanistic studies would therefore include profiling this compound against a panel of known receptors to identify any binding partners.

Receptor binding assays are designed to measure the affinity of a ligand for a receptor. The most common formats utilize a competitive binding principle. In these assays, the test compound (this compound) competes with a known, labeled ligand (usually radiolabeled or fluorescently labeled) for binding to the target receptor.

Two widely used methods are:

Filtration Binding Assays: In this technique, the receptor source (e.g., cell membranes) is incubated with the labeled ligand and the test compound. The mixture is then rapidly filtered through a filter mat that traps the receptor-ligand complexes. Unbound ligand passes through. The amount of labeled ligand on the filter is measured, and a decrease in signal compared to the control indicates that the test compound has displaced the labeled ligand and is binding to the receptor. nih.gov

Scintillation Proximity Assay (SPA): This method avoids a physical separation step. The receptor is bound to a scintillant-impregnated bead. When a radiolabeled ligand binds to the receptor, it comes into close enough proximity to the bead to excite the scintillant and produce a light signal. An unlabeled test compound that competes for binding will reduce the amount of radiolabeled ligand that can bind, thus decreasing the signal. nih.gov

The results of these assays are typically used to calculate the IC₅₀ value, which is the concentration of the test compound required to displace 50% of the labeled ligand. This value is an indicator of the compound's binding affinity for the receptor. For instance, studies on certain pyridine analogs identified their binding affinity for the CXCR4 receptor using such assays, revealing effective concentrations (EC) in the nanomolar range for active compounds. researchgate.net

Table 2: Representative Data from a Competitive Receptor Binding Assay
CompoundTarget ReceptorAssay TypeIC₅₀ (nM)
Reference LigandHypothetical Receptor XFiltration Assay15
This compoundHypothetical Receptor XFiltration Assay1250
Reference LigandHypothetical Receptor YSPA22
This compoundHypothetical Receptor YSPA>10,000

This table is for illustrative purposes, showing the type of data generated from receptor binding profiling.

Agonist/Antagonist Activity Mechanistic Assessment

No studies were identified that investigated the agonist or antagonist activities of this compound on any biological target. Research on other substituted pyridine compounds has explored such activities; for instance, certain 2-phenyl-3-(1H-pyrazol-4-yl) pyridine derivatives have been assessed as positive allosteric modulators for the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov Additionally, studies on hydroxybupropion (B195616) analogues, which share some structural similarities, have shown them to be noncompetitive functional antagonists at α4β2-nAChRs. nih.gov However, no equivalent data exists for this compound.

Allosteric Modulation Mechanisms

There is no available information describing the potential for this compound to act as an allosteric modulator. The mechanisms of allosteric modulation are complex, often involving binding to a site on a receptor that is distinct from the primary (orthosteric) site, thereby altering the receptor's response to its endogenous ligand. nih.gov Without experimental data, it is impossible to determine if this compound possesses such properties.

Investigation of Protein-Ligand Interactions

No specific data from protein-ligand interaction studies involving this compound have been published.

Binding Affinity Determination (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

There are no public records of binding affinity determination for this compound with any protein target. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are standard methods for quantifying these interactions, providing key data like the dissociation constant (Kd). nih.govmdpi.comrsc.org For example, SPR has been used to study the interaction between different molecules and G-quadruplex DNA. rsc.org However, this compound has not been the subject of such published investigations.

Structural Biology Approaches (e.g., Co-crystallization with target protein, if relevant and non-clinical)

No structural biology data, such as co-crystal structures of this compound bound to a protein, are available. Such studies are crucial for visualizing the precise interactions between a ligand and its binding site, which can inform structure-based drug design. rug.nl

Cellular Uptake and Subcellular Localization Studies (Mechanistic Focus, In Vitro Cell Models, Non-Clinical)

Information regarding the cellular uptake or subcellular localization of this compound is not present in the scientific literature. General methods for assessing these properties are well-established but have not been applied to this specific compound in published research. nih.govnih.gov

Permeability Assays in Model Cell Lines (e.g., Caco-2 for mechanistic insight into transport, not efficacy)

No data from permeability assays, such as those using Caco-2 cell lines, are available for this compound. Caco-2 cell monolayers are a widely used in vitro model to predict human intestinal absorption and to study the mechanisms of drug transport across the intestinal epithelium. nih.govnih.gov These assays provide an apparent permeability coefficient (Papp), which helps classify compounds based on their likely absorption characteristics. nih.govresearchgate.net The absence of such data means the permeability of this compound remains uncharacterized.

Despite a comprehensive search for scientific literature, no specific in vitro mechanistic biological studies for the compound "this compound" could be located. The search yielded general information on the antimicrobial and antifungal properties of broader classes of pyridine derivatives, but lacked the specific data required to populate the detailed sections of the requested article outline.

Specifically, there is no available research data on:

Subcellular Distribution Using Fluorescently Tagged Analogs: No studies were found that describe the synthesis or use of fluorescently tagged analogs of this compound to determine its localization within cells.

Investigation of Anti-microbial/Anti-fungal Mechanisms: While the antifungal activity of some pyridine compounds is linked to the inhibition of lanosterol (B1674476) demethylase, no research specifically identifies or validates this or any other microbial target for this compound.

Mechanistic Pathways of Growth Inhibition: Detailed in vitro studies elucidating the specific cellular or molecular pathways disrupted by this compound, leading to microbial growth inhibition, are absent from the available literature.

Resistance Mechanisms: There is no information regarding the development of microbial resistance to this compound at a molecular level.

Due to the absence of specific and detailed research findings on "this compound" in the public domain, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The available information is too general and does not meet the requirements for a focused and in-depth scientific article on this particular compound.

Conclusions and Future Research Trajectories for 2 Hydroxy 4 3 Methylphenyl Pyridine

Summary of Key Academic Research Findings

Unresolved Challenges and Open Questions in the Field

The primary unresolved challenge concerning 2-Hydroxy-4-(3-methylphenyl)pyridine is its fundamental scientific characterization. The lack of published data means that the entire body of knowledge about this compound remains an open question. Key challenges include:

Synthesis and Purification: There are no established, optimized, or reported synthetic routes specifically for this compound. While general methods for creating substituted pyridines exist, such as cross-coupling reactions (e.g., Suzuki or Stille coupling) between a suitably protected and halogenated 2-hydroxypyridine (B17775) and a (3-methylphenyl)boronic acid derivative, the feasibility, reaction conditions, and yields for this specific transformation are unknown. Developing an efficient and scalable synthesis is the first major hurdle.

Physicochemical Properties: Basic properties such as melting point, boiling point, solubility, and spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) are not documented. The tautomeric equilibrium between the 2-hydroxy-pyridine form and its corresponding 2-pyridone form, a hallmark of this class of compounds, has not been studied for this specific molecule and would be crucial for understanding its reactivity.

Structural Analysis: The definitive solid-state structure, typically determined by single-crystal X-ray diffraction, is unavailable. Such an analysis would confirm the molecular geometry, bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding), which are fundamental to understanding its behavior.

Emerging Research Directions and Potential Synergies

Given the absence of foundational research, any investigation into this compound would be, by definition, an emerging direction. Future research trajectories would need to build from the ground up.

Fundamental Synthesis and Characterization: The most immediate research direction is the development of a reliable synthetic pathway and the complete spectroscopic and structural characterization of the molecule.

Exploration of Biological Activity: Substituted pyridines are a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. benthamdirect.comderpharmachemica.com An initial research thrust would involve screening this compound against various biological targets. Synergies could be found by comparing its activity profile to other 4-aryl-2-hydroxypyridines to build structure-activity relationship (SAR) models. This could guide the design of more potent and selective therapeutic agents.

Coordination Chemistry and Catalysis: 2-Hydroxypyridines are excellent ligands for a variety of metal ions, forming stable complexes. researchgate.net Future work could explore the coordination behavior of this compound with transition metals. The resulting metal complexes could be investigated for catalytic applications, such as in cross-coupling reactions or oxidation catalysis, or for their potential as novel materials with interesting magnetic or optical properties.

Broader Implications of Research on this compound for Chemical Science

While currently a data-deficient molecule, the eventual study of this compound would have broader implications for chemical science. The investigation of this specific, uncharacterized molecule would contribute to several key areas:

Expanding Chemical Space: Every newly synthesized and characterized compound expands the known "chemical space," providing a new node in the vast network of structure and function. This provides a new building block for synthetic chemists and a new probe for chemical biologists.

Informing Structure-Activity Relationship (SAR) Studies: The pyridine (B92270) scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous pharmaceuticals. nih.gov Data on the biological effects of this compound would provide a valuable data point for SAR studies. It would help elucidate how the specific placement of a 3-methylphenyl group at the 4-position influences biological targets compared to other aryl substituents or isomers.

Advancing Synthetic Methodology: Developing a successful synthesis for this molecule could lead to the refinement of existing synthetic methods or the creation of new ones for constructing highly substituted pyridine rings, which is a persistent challenge in organic synthesis. rsc.org

In essence, the study of this compound represents a microcosm of chemical discovery. It highlights that even within well-established families of compounds, there exist unexplored territories, the investigation of which can provide fundamental knowledge and open doors to new applications.

Q & A

Basic: How can synthetic protocols for 2-Hydroxy-4-(3-methylphenyl)pyridine be optimized for higher yields?

Methodological Answer:
Optimization involves adjusting reaction conditions (e.g., solvent polarity, temperature, and catalyst loading). For example, using anhydrous dichloromethane as a solvent with sodium hydroxide as a base can improve reaction efficiency . Purification steps, such as column chromatography with silica gel (eluent: ethyl acetate/hexane gradients), enhance purity (>99%) . Monitoring reaction progress via TLC and optimizing stoichiometric ratios of precursors (e.g., 3-methylphenylboronic acid) are critical .

Advanced: What advanced structural characterization techniques resolve ambiguities in crystallographic data for this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELXL software ( ) is the gold standard. Key steps include:

  • Data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
  • Refinement of hydrogen bonding networks (e.g., hydroxyl and pyridine interactions) with restraints on thermal parameters.
  • Validation using R-factor convergence (<5%) and residual electron density analysis . For disordered structures, twin refinement or alternative space groups should be tested .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves (EN374 standard), safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
  • First Aid: For skin exposure, wash with soap/water; for eye contact, rinse for 15+ minutes with saline .
  • Storage: Keep in airtight containers at 2–8°C, away from incompatible reagents (e.g., strong oxidizers) .

Advanced: How can researchers resolve contradictions in NMR spectral data for derivatives of this compound?

Methodological Answer:

  • Dynamic Effects: Use variable-temperature NMR to detect tautomerism or rotational barriers (e.g., hydroxyl-proton exchange).
  • 2D Techniques: HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, especially in aromatic regions .
  • Computational Validation: Compare experimental shifts with DFT-predicted chemical shifts (e.g., using Gaussian or ORCA) .

Basic: What analytical methods ensure purity assessment of this compound?

Methodological Answer:

  • HPLC: Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >98% is acceptable for most studies .
  • Mass Spectrometry: ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]+ at m/z 215.1) .
  • Elemental Analysis: Carbon/hydrogen/nitrogen percentages must align with theoretical values (±0.4%) .

Advanced: What computational strategies model the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations: Use B3LYP/6-311+G(d,p) to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for reactivity prediction .
  • MD Simulations: Analyze solvation effects (e.g., in DMSO or water) using GROMACS with OPLS-AA force fields .
  • Docking Studies: Evaluate binding affinities to biological targets (e.g., kinases) via AutoDock Vina .

Advanced: How can mechanistic studies elucidate the compound’s role in catalytic reactions?

Methodological Answer:

  • Isotopic Labeling: Use deuterated analogs (e.g., D2O exchange) to track proton transfer steps in acid-base catalysis .
  • Kinetic Profiling: Monitor reaction rates under varying pH, temperature, and substrate concentrations to identify rate-limiting steps .
  • In Situ Spectroscopy: FTIR or Raman spectroscopy detects transient intermediates (e.g., enolates or radical species) .

Basic: What methods determine the solubility profile of this compound?

Methodological Answer:

  • Shake-Flask Method: Saturate solvents (water, ethanol, DMSO) with the compound, filter, and quantify via UV-Vis spectrophotometry .
  • Hansen Solubility Parameters: Compare HSP values (δD, δP, δH) to predict miscibility with polymers or co-solvents .

Advanced: How are bioactivity assays designed to evaluate its antimicrobial potential?

Methodological Answer:

  • MIC Determination: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-Kill Curves: Assess bactericidal effects at 0–24 hours using colony-forming unit (CFU) counts .
  • Synergy Testing: Combine with standard antibiotics (e.g., ampicillin) via checkerboard assays to calculate FIC indices .

Advanced: What methodologies assess environmental degradation pathways of this compound?

Methodological Answer:

  • Photolysis Studies: Expose to UV light (λ = 254 nm) in aqueous solutions; analyze degradation products via LC-MS/MS .
  • Biodegradation Assays: Use OECD 301F (manometric respirometry) with activated sludge to measure CO2 evolution .
  • Ecotoxicology: Daphnia magna acute toxicity tests (48-hour LC50) evaluate environmental risk .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.